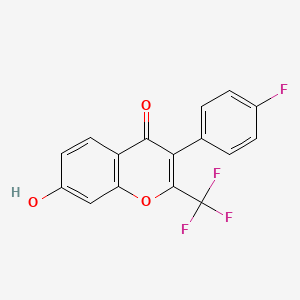

3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

3-(4-Fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a fluorinated chromenone derivative characterized by a 4-fluorophenyl group at position 3, a hydroxyl group at position 7, and a trifluoromethyl group at position 2. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F4O3/c17-9-3-1-8(2-4-9)13-14(22)11-6-5-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVUHQNOKVPVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials.

Mode of Action

The trifluoromethyl group is known to participate in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to carbon-centered radical intermediates. This process can significantly alter the properties of the compound and its interactions with its targets.

Biological Activity

3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, a derivative of 7-hydroxycoumarin, is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), synthesis methods, and biological evaluation.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving 4-fluorobenzaldehyde and trifluoroacetic acid derivatives. The synthesis typically involves:

- Condensation Reaction : The initial step involves the condensation of 4-fluorobenzaldehyde with a trifluoromethyl-containing compound.

- Cyclization : This step forms the chromenone structure, which is critical for the compound's biological activity.

The final product is characterized using techniques such as NMR and X-ray crystallography to confirm its structure and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 7-hydroxycoumarin derivatives, including those with fluorinated substituents. The following table summarizes key findings regarding the antimicrobial activity of related compounds:

These findings indicate that compounds with fluorinated groups exhibit significant activity against both bacterial and fungal strains, suggesting a potential application in treating infections caused by drug-resistant pathogens.

The mechanism through which these compounds exert their effects often involves interaction with specific biological targets. For instance:

- DNA Gyrase Inhibition : Some coumarin derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication and transcription, thus preventing bacterial growth .

- Fungal Cell Wall Disruption : The antifungal activity may be attributed to the disruption of fungal cell wall integrity, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

- Fluorination Effects : The presence of fluorine atoms in the phenyl ring enhances lipophilicity and may improve interaction with biological membranes .

- Hydroxyl Group Influence : Hydroxyl groups on the chromenone structure are essential for hydrogen bonding with target proteins, enhancing binding affinity and biological efficacy .

Case Studies

- Antibacterial Activity Against MRSA : A study evaluated various coumarin derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound showed moderate to high antibacterial activity, indicating potential as new therapeutic agents against resistant strains .

- Antifungal Efficacy : Research demonstrated that fluorinated coumarins exhibited significant antifungal properties against Candida species, with MIC values comparable to established antifungal agents like ketoconazole .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Phenyl Ring

4-Fluorophenyl vs. Chlorophenyl Derivatives

- 3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazinyl)methyl]-2-(trifluoromethyl)chromen-4-one ():

- Replacing fluorine with chlorine increases molecular weight (452.857 g/mol vs. ~340–350 g/mol) and introduces a bulkier, more electronegative substituent. The 8-position piperazinylmethyl group enhances solubility and may facilitate interactions with bacterial targets via hydrogen bonding .

- Biological Impact : Chlorophenyl derivatives are associated with biofilm inhibition, while fluorophenyl analogs may exhibit better blood-brain barrier penetration due to smaller atomic size .

4-Fluorophenyl vs. Methoxyphenyl Derivatives

- 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one ():

- The methoxy group (-OCH₃) is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing fluorine. This alters reactivity in electrophilic substitutions and may reduce oxidative metabolism .

- Synthetic Routes : Methoxy derivatives are synthesized via trifluoroacetic anhydride-mediated cyclization, similar to fluorophenyl analogs .

Modifications at Position 8

- 8-[(Dimethylamino)methyl]-3-(4-methoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (): The dimethylaminomethyl group introduces a basic nitrogen, improving water solubility and enabling salt formation. This contrasts with the unsubstituted 8-position in the target compound, which may limit solubility .

Functional Group Variations

- 3-(4-Fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (): The 4-fluorophenoxy group replaces the direct phenyl linkage with an ether bond, altering dihedral angles and reducing planarity. This may decrease stacking interactions in DNA or protein binding .

- 2-(4-Fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one ():

Comparative Data Tables

Table 1: Structural and Physical Properties

*Predicted using fragment-based methods.

Research Findings and Implications

- Synthetic Accessibility: Fluorophenyl derivatives are synthesized via Friedel-Crafts acylation or Suzuki coupling, while piperazinyl/phenoxy analogs require additional steps like Mannich reactions .

- Structure-Activity Relationships (SAR) :

- Crystallographic Insights: SHELX-refined structures reveal planar chromenone cores with substituent-dependent torsional angles influencing binding .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one?

The compound is synthesized via condensation reactions using phenolic precursors and fluorinated aromatic intermediates. A representative method involves treating (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with sodium hydroxide and hydrogen peroxide (30%) in ethanol to cyclize into the chromen-4-one core . Post-synthesis purification employs column chromatography, followed by structural validation via NMR, HPLC, and mass spectrometry.

Q. How is the crystal structure of this compound determined and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL software enables precise determination of bond lengths, angles, and torsion angles. Disorder in residues is resolved using PART commands, and hydrogen bonds are optimized with riding models. R-factors below 0.05 indicate high accuracy .

Q. What spectroscopic techniques are essential for characterizing its structural purity?

- NMR : H and C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).

- FT-IR : Confirms hydroxyl (3200–3500 cm) and carbonyl (1650–1700 cm) groups.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 336.26) .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s interaction with biological targets?

Docking studies using AutoDock Vina or Schrödinger Suite predict binding affinities to enzymes (e.g., kinases) or receptors. For example, docking into the active site of Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) reveals hydrogen bonding with Asp27 and hydrophobic interactions with Phe92, correlating with antimicrobial activity . Energy minimization and MD simulations (e.g., GROMACS) further validate stability.

Q. What strategies resolve contradictions in bioactivity data across different assays?

Discrepancies between enzymatic and cell-based assays require orthogonal validation:

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

SAR involves systematic modifications:

Q. What crystallographic challenges arise when analyzing fluorinated chromen-4-one derivatives?

Fluorine’s high electronegativity causes anisotropic displacement parameters, requiring careful refinement. Twinning or disorder in the trifluoromethyl group is addressed via ISOR/SADI restraints in SHELXL. High-resolution data (d-spacing <0.8 Å) improve model accuracy .

Q. How can fluorescence properties be exploited in probe design?

The compound’s intrinsic fluorescence (λ ~450 nm) allows labeling biomolecules via click chemistry. For example, conjugation with azide-functionalized peptides enables tracking protein interactions via confocal microscopy. Quantum yield (Φ) and Stokes shift are optimized by modifying the hydroxy group’s substitution pattern .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.